[1,2,4]Triazolo[1,5-a]pyridin-6-ol

Physicochemical Profiling Drug Design Bioavailability

[1,2,4]Triazolo[1,5-a]pyridin-6-ol is a heterocyclic building block containing a [1,2,4]triazole ring fused to a pyridine core with a hydroxyl group at the 6-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor programs and CNS-targeted drug discovery.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 1394969-56-2
Cat. No. B1457636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyridin-6-ol
CAS1394969-56-2
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C=C1O
InChIInChI=1S/C6H5N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h1-4,10H
InChIKeyBKACGNZMGNZVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-a]pyridin-6-ol (CAS 1394969-56-2): Procurement-Grade Physicochemical and Purity Specifications


[1,2,4]Triazolo[1,5-a]pyridin-6-ol is a heterocyclic building block containing a [1,2,4]triazole ring fused to a pyridine core with a hydroxyl group at the 6-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor programs and CNS-targeted drug discovery . Its molecular formula is C₆H₅N₃O with a molecular weight of 135.12 g/mol . Predicted physicochemical properties include a pKa of 7.58 ± 0.30, a density of 1.51 ± 0.1 g/cm³, and solubility in DMSO and methanol . Commercially, it is available from multiple vendors at purities ranging from 95% to 98% .

Why Generic [1,2,4]Triazolopyridine Substitution Fails: Regioisomeric and Functional Group Specificity of CAS 1394969-56-2


The [1,2,4]triazolo[1,5-a]pyridine scaffold exists in several regioisomeric forms, most notably the [1,5-a] and [4,3-a] fusion patterns, each with distinct electronic profiles and hydrogen-bonding capabilities . The 6-hydroxy substituent on the [1,5-a] core introduces a critical hydrogen-bond donor/acceptor site that is absent in the unsubstituted parent compound (CAS 274-85-1) . Simple replacement with the [4,3-a] isomer (CAS 1427853-23-3) or the 2-amino analog (CAS 1092443-03-2) alters the geometry and electronic complementarity of the scaffold, potentially compromising target engagement in kinase binding pockets or disrupting downstream synthetic derivatization pathways . The quantitative evidence below demonstrates that even subtle structural variations produce measurable differences in physicochemical properties, purity profiles, and synthetic utility that directly impact procurement decisions.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-a]pyridin-6-ol (CAS 1394969-56-2) vs. Structural Analogs


Predicted pKa and Ionization State Differentiation vs. [4,3-a] Regioisomer at Physiological pH

The predicted pKa of [1,2,4]triazolo[1,5-a]pyridin-6-ol is 7.58 ± 0.30, indicating that at physiological pH 7.4, approximately 60% of the compound exists in the unionized form . This ionization profile directly influences membrane permeability and protein binding. For the [4,3-a] regioisomer (CAS 1427853-23-3), while no experimental pKa has been reported, the altered nitrogen position in the fused ring system is expected to shift the pKa by at least 0.5–1.0 log units based on class-level inference from related triazolopyridine isomers . This difference in ionization state at pH 7.4 can result in a 3- to 10-fold variation in logD and permeability, which is critical for CNS drug discovery programs where passive diffusion across the blood-brain barrier is required.

Physicochemical Profiling Drug Design Bioavailability

Commercial Purity Benchmarking: 98% Specification Advantage Over Generic 95% Grade Analogs

[1,2,4]Triazolo[1,5-a]pyridin-6-ol is commercially available at a certified purity of 98% from Leyan , compared to the 95% minimum purity specification offered by AKSci for the same compound and for the [4,3-a] regioisomer (CAS 1427853-23-3) . This 3% absolute purity difference represents a 60% reduction in total impurity burden (from 5% to 2%), which is significant for applications requiring high-fidelity structure-activity relationship (SAR) interpretation, such as kinase inhibitor lead optimization. The presence of even 2–3% of unidentified impurities can confound IC₅₀ measurements and produce false-positive or false-negative results in cellular assays.

Procurement Quality Control Synthetic Chemistry

Hydrogen-Bond Donor Count Advantage for Target Engagement vs. Unsubstituted Parent Scaffold

[1,2,4]Triazolo[1,5-a]pyridin-6-ol possesses one hydrogen-bond donor (the 6-OH group) and four hydrogen-bond acceptors (three triazole nitrogens plus the hydroxyl oxygen) . In contrast, the unsubstituted parent scaffold [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1) has zero hydrogen-bond donors and only three acceptors . This additional H-bond donor capability is critical for occupying the hinge-binding region of kinase ATP-binding pockets, where a donor-acceptor-donor motif is frequently required for potent inhibition. Fragment-based screening campaigns have demonstrated that the addition of a single hydroxyl group to a heterocyclic core can increase binding affinity by 10- to 100-fold (ΔΔG ≈ 1.4–2.8 kcal/mol) when it forms a complementary hydrogen bond with the target protein backbone .

Medicinal Chemistry Kinase Inhibitors Fragment-Based Drug Design

DMSO Solubility and Synthetic Handling Advantage vs. 2-Amino Analog for Parallel Chemistry

[1,2,4]Triazolo[1,5-a]pyridin-6-ol demonstrates solubility in DMSO with mild heating and sonication, enabling direct use in high-throughput chemistry workflows without pre-activation . The 2-amino analog (2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol, CAS 1092443-03-2) is commercially supplied as the hydrobromide salt to improve handling, but the salt form introduces a stoichiometric counterion that must be accounted for in reaction stoichiometry and can interfere with base-sensitive transformations . The free hydroxyl form avoids this counterion complication, simplifying reaction setup and reducing the risk of salt metathesis side reactions in palladium-catalyzed cross-coupling or nucleophilic aromatic substitution sequences .

Parallel Synthesis Solubility MedChem Workflow

Optimal Procurement and Application Scenarios for [1,2,4]Triazolo[1,5-a]pyridin-6-ol (CAS 1394969-56-2)


Kinase Inhibitor Fragment Elaboration and Lead Optimization

The 6-OH group provides a critical hinge-binding hydrogen-bond donor that the unsubstituted [1,2,4]triazolo[1,5-a]pyridine scaffold lacks . Medicinal chemistry teams should prioritize this compound for fragment-growing campaigns targeting kinases where a donor-acceptor-donor motif is required in the ATP-binding pocket. The 98% purity grade from Leyan minimizes impurity-driven SAR noise, ensuring reliable IC₅₀ determination during lead optimization .

Parallel Synthesis and High-Throughput Chemistry Workflows

The free-base form of the target compound eliminates the stoichiometric complications associated with the hydrobromide salt form of the 2-amino analog . Its DMSO solubility enables direct dissolution and dispensing in automated liquid-handling systems, supporting efficient parallel library synthesis without pre-activation or counterion adjustment . This makes it the preferred building block for teams running 96- or 384-well plate-based chemistry.

CNS Drug Discovery Requiring Predicted Blood-Brain Barrier Permeability

With a predicted pKa of 7.58, this compound maintains a substantial unionized fraction at physiological pH, favoring passive diffusion across lipid membranes . For CNS programs, this ionization profile is more desirable than the [4,3-a] regioisomer, which is expected to exhibit a lower pKa and thus a higher ionized fraction at pH 7.4, potentially reducing brain penetration .

Quality-Controlled Procurement for GLP Toxicology Studies

When scaling from discovery to preclinical development, procurement of the 98% purity grade ensures that impurity levels are below the 2% threshold typically required for GLP toxicology batch certification . This reduces the risk of impurity-related toxicological findings that could delay IND filing timelines.

Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.